molecular formula C14H16O3S B12544805 Butan-2-yl naphthalene-1-sulfonate CAS No. 143409-29-4

Butan-2-yl naphthalene-1-sulfonate

Cat. No.: B12544805
CAS No.: 143409-29-4
M. Wt: 264.34 g/mol
InChI Key: HBWOPOTVWONPEO-UHFFFAOYSA-N
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Description

Butan-2-yl naphthalene-1-sulfonate is an organic compound that belongs to the class of naphthalenesulfonates. These compounds are derivatives of sulfonic acid containing a naphthalene functional unit. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The sulfonation process can be carried out using sulfuric acid under controlled conditions to ensure the formation of the desired sulfonic acid derivative . The subsequent alkylation with butan-2-yl chloride in the presence of a base such as sodium hydroxide completes the synthesis .

Industrial Production Methods: Industrial production of butan-2-yl naphthalene-1-sulfonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Butan-2-yl naphthalene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various sulfonic acid derivatives, reduced sulfonates, and substituted naphthalene compounds .

Mechanism of Action

The mechanism of action of butan-2-yl naphthalene-1-sulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities . The exact molecular targets and pathways are still under investigation, but the compound’s ability to interact with biological macromolecules is a key factor in its mechanism of action .

Comparison with Similar Compounds

Uniqueness: Butan-2-yl naphthalene-1-sulfonate is unique due to the presence of the butan-2-yl group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other naphthalenesulfonates may not be as effective .

Properties

CAS No.

143409-29-4

Molecular Formula

C14H16O3S

Molecular Weight

264.34 g/mol

IUPAC Name

butan-2-yl naphthalene-1-sulfonate

InChI

InChI=1S/C14H16O3S/c1-3-11(2)17-18(15,16)14-10-6-8-12-7-4-5-9-13(12)14/h4-11H,3H2,1-2H3

InChI Key

HBWOPOTVWONPEO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OS(=O)(=O)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

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